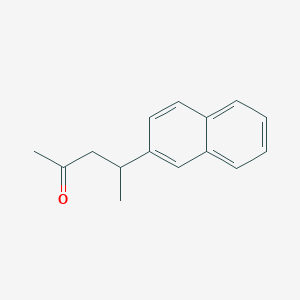![molecular formula C17H22ClN3O4 B14645933 N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide CAS No. 53941-81-4](/img/structure/B14645933.png)
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is a synthetic compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The benzyloxycarbonyl group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide typically involves the protection of the amine group using benzyl chloroformate. The reaction is carried out in the presence of a mild base at room temperature . The general reaction scheme is as follows:
Protection of the amine group: The amine group is reacted with benzyl chloroformate in the presence of a mild base to form the benzyloxycarbonyl-protected amine.
Coupling with 3-chloro-L-alanine: The protected amine is then coupled with 3-chloro-L-alanine using standard peptide coupling reagents.
Formation of the final product: The final step involves the coupling of the intermediate with N-methyl-L-proline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors helps to streamline the process and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The chloro group in the 3-chloro-L-alanyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and substituted analogs.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide involves the protection of amine groups during chemical synthesis. The benzyloxycarbonyl group reduces the nucleophilicity of the amine, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxycarbonyloxy)succinimide: Used for the carboxybenzyl protection of amines.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase and used in peptide synthesis.
N-Benzyloxycarbonylglycine: Used in dipeptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is unique due to its specific combination of functional groups, which allows for selective reactions and protection during synthesis. Its chloro group and prolinamide moiety provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
53941-81-4 |
|---|---|
Molecular Formula |
C17H22ClN3O4 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
benzyl N-[(2R)-3-chloro-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H22ClN3O4/c1-19-15(22)14-8-5-9-21(14)16(23)13(10-18)20-17(24)25-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,19,22)(H,20,24)/t13-,14-/m0/s1 |
InChI Key |
KLQICQYPQIRCHA-KBPBESRZSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


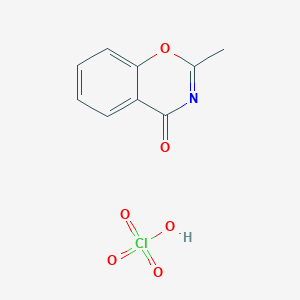
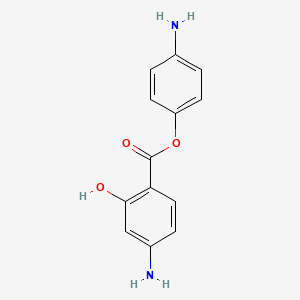
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
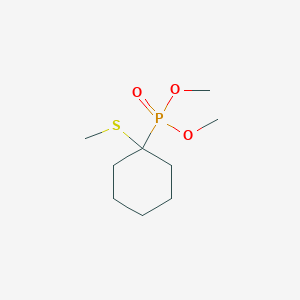
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
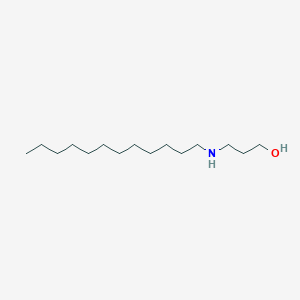
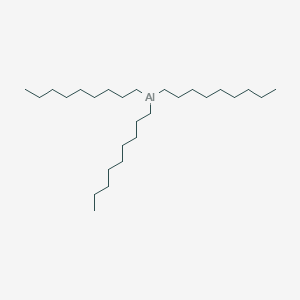
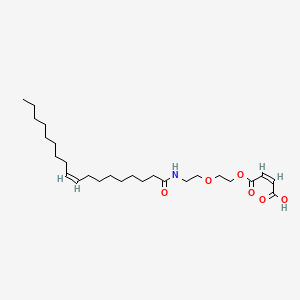
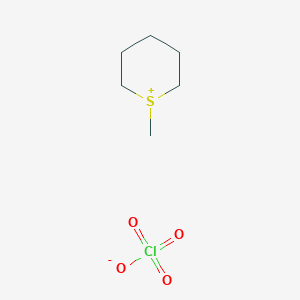

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
